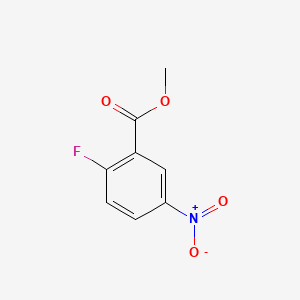

Methyl 2-fluoro-5-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLONOOYIXEAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459055 | |

| Record name | METHYL 2-FLUORO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2965-22-2 | |

| Record name | METHYL 2-FLUORO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Fluoro-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-fluoro-5-nitrobenzoate

This guide provides an in-depth technical overview of Methyl 2-fluoro-5-nitrobenzoate (CAS No. 2965-22-2), a key chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. We will move beyond simple data recitation to explore the compound's synthesis, mechanistic underpinnings, practical applications, and critical safety protocols, offering field-proven insights for its effective utilization.

Core Compound Identity and Physicochemical Properties

This compound is a substituted benzene derivative featuring three key functional groups: a methyl ester, a fluorine atom, and a nitro group. This specific arrangement of electron-withdrawing groups makes it a highly valuable and reactive building block in multi-step organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2965-22-2 | [1][2][3] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [4] |

| Melting Point | 47-51 °C | [4] |

| Boiling Point | 139 °C @ 1.5 mmHg | [4] |

| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and ether. | [5] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a robust, two-step process commencing from methyl 2-fluorobenzoate. This pathway is both logical and efficient, leveraging classical organic reactions that are well-understood and scalable.

Caption: High-level workflow for the synthesis of this compound.

Step 1: Electrophilic Aromatic Substitution (Nitration)

The foundational step is the nitration of the starting ester. The causality behind the choice of reagents and conditions is critical for success.

-

The "Why": The ester group (–COOCH₃) and the fluorine atom are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack. However, they are ortho-, para-directing (fluorine) and meta-directing (ester). The nitration occurs primarily at the 5-position (para to the fluorine and meta to the ester), a position that is least deactivated, leading to the desired regioisomer. A strong acid catalyst, concentrated sulfuric acid, is essential to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid.[6][7]

Caption: Mechanism for the formation of the nitronium ion and subsequent electrophilic substitution.

Step 2: Fischer Esterification

Should the synthesis begin from 2-fluoro-5-nitrobenzoic acid, a direct esterification is required.

-

The "Why": Fischer esterification is an acid-catalyzed equilibrium reaction.[8] Using methanol as both the reactant and the solvent drives the equilibrium towards the product side due to its large excess. An acid catalyst (e.g., H₂SO₄ or thionyl chloride) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8][9]

Self-Validating Experimental Protocol

This protocol integrates best practices for yield, purity, and safety. The validation lies in the careful control of reaction parameters and the inclusion of purification steps that remove predictable impurities.

Objective: To synthesize this compound from methyl 2-fluorobenzoate.

Materials:

-

Methyl 2-fluorobenzoate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Methanol (CH₃OH), ice-cold

-

Crushed Ice

-

Deionized Water

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice-water bath

-

Beaker

-

Hirsch or Büchner funnel for vacuum filtration

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, add methyl 2-fluorobenzoate. Place the flask in an ice-water bath and begin stirring.

-

Acid Addition: Slowly and carefully, add concentrated sulfuric acid to the flask, ensuring the temperature remains below 10-15°C. The sulfuric acid acts as the catalyst and dehydrating agent.[10]

-

Nitrating Mixture Preparation: In a separate beaker or flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture must be pre-chilled in an ice bath.[11]

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirring solution of the ester in sulfuric acid over approximately 30-60 minutes. Causality: A slow, dropwise addition is crucial to control the highly exothermic reaction and prevent the formation of dinitrated byproducts. Maintain the internal temperature between 5-15°C throughout the addition.[10][12]

-

Reaction Completion: After the addition is complete, continue stirring in the ice bath for an additional 15-30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for another 15-20 minutes to ensure complete reaction.[13]

-

Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. The product will precipitate as a solid. This step quenches the reaction and makes the product insoluble.

-

Filtration and Washing: Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids. Follow with a wash using a small amount of ice-cold methanol. Causality: The cold methanol wash removes more soluble impurities, such as any remaining starting material or ortho-isomers, without dissolving a significant amount of the desired product.[10]

-

Purification: For high-purity material required in drug development, the crude product should be recrystallized from methanol.

-

Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield, melting point, and confirm the structure using spectroscopic methods (NMR, IR).

Analytical Characterization

Trustworthy synthesis relies on rigorous analytical confirmation. The identity and purity of this compound are confirmed by standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Methyl Protons (–OCH₃): A singlet appearing around 3.9 ppm. - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.4-8.8 ppm). Due to the substitution pattern, complex splitting (doublet of doublets, etc.) is expected.[14] |

| ¹³C NMR | - Methyl Carbon (–OCH₃): A signal around 53 ppm. - Carbonyl Carbon (C=O): A signal downfield, typically around 164 ppm. - Aromatic Carbons: Six distinct signals, with the carbon attached to fluorine showing a large C-F coupling constant. |

| IR Spectroscopy | - C=O Stretch (Ester): Strong absorption band around 1730 cm⁻¹. - N-O Stretch (Nitro): Two strong bands, symmetric and asymmetric, around 1530 cm⁻¹ and 1350 cm⁻¹. - C-F Stretch: A strong band in the fingerprint region, typically 1200-1100 cm⁻¹. |

Applications in Drug Discovery and Development

The unique electronic properties of this compound make it a valuable precursor in the synthesis of complex, biologically active molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug product.

A prominent example of its use is in the synthesis of Rucaparib , a Poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian and prostate cancers.[4] In the synthesis of Rucaparib, this compound serves as a key starting material for constructing a portion of the complex heterocyclic core of the drug.

Safety and Handling Protocols

As a senior scientist, ensuring laboratory safety is paramount. The primary hazards are associated with the reagents used in its synthesis and the compound's own toxicological profile.

-

Hazard Classification: this compound is classified as acutely toxic if swallowed (Acute Tox. 4, Oral). It may cause irritation to the eyes, skin, and respiratory tract.[1][5]

-

Personal Protective Equipment (PPE): Always handle the compound and its reagents wearing chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling Synthesis Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[12] They must be handled with extreme care inside a chemical fume hood. Always add acid to water (or in this case, the less reactive component), never the other way around.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- methyl 2-fluoro-5-nitrobenzo

- US Patent 11,001,552 B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

- Nitration of methyl benzo

- An Electrophilic Aromatic Substitution: The nitration of methyl benzo

- Methyl m-nitrobenzo

- Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

- An Electrophilic Aromatic Substitution: The nitration of methyl benzo

- NITRATION OF METHYL BENZO

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

- Experiment 5 - Nitration of Methyl Benzo

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

- Experiment 5 - Nitration of Methyl Benzo

- Nitration of methyl benzoate | Resource.

- Nitration of methyl benzoate | Resource.

- Fischer Esterification-Typical Procedures. OperaChem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. aiinmr.com [aiinmr.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 12. webassign.net [webassign.net]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. This compound(2965-22-2) 1H NMR [m.chemicalbook.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Spectral Data of Methyl 2-fluoro-5-nitrobenzoate

This document serves as a comprehensive technical guide to the spectroscopic characterization of this compound (CAS No: 2965-22-2). As a crucial intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, a thorough understanding of its spectral signature is essential for reaction monitoring, quality control, and structural verification.[1] This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of molecular spectroscopy.[2][3]

Molecular Structure and Overview

This compound is an aromatic compound with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . The substitution pattern—a fluorine atom ortho to the methyl ester and a nitro group meta to it—creates a distinct electronic environment that is clearly resolved by various spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise bonding arrangement of a molecule.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical, complementary pieces of structural information.

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms. The electron-withdrawing nature of the nitro and fluoro groups results in a downfield shift for the aromatic protons.

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.40 | Multiplet | Aromatic (H-4, H-6) |

| ~7.35 | Triplet | Aromatic (H-3) |

| ~3.95 | Singlet | Methyl (OCH₃) |

Expert Interpretation:

-

Aromatic Region (δ 8.40 - 7.35): The protons on the aromatic ring are significantly deshielded. The protons at positions 4 and 6 are furthest downfield due to the combined electron-withdrawing effects of the adjacent nitro and ester groups. The proton at position 3 is shielded relative to the others and appears as a triplet due to coupling with both the adjacent proton (H-4) and the fluorine atom (F-2).

-

Methyl Region (δ 3.95): The sharp singlet at approximately 3.95 ppm corresponds to the three protons of the methyl ester group. It is a singlet because there are no adjacent protons, confirming its isolation from the aromatic system by the oxygen atom.

The ¹³C NMR spectrum provides a map of the carbon framework. A key feature is the observable coupling between the carbon and fluorine atoms (C-F coupling), which is diagnostic for assigning the aromatic signals.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Key Feature |

| ~164 | C=O (Ester) | Carbonyl carbon |

| ~159 | C-F | Large C-F coupling constant (¹JCF) |

| ~142 | C-NO₂ | Quaternary carbon |

| ~131 | Aromatic CH | |

| ~128 | Aromatic CH | |

| ~120 | Aromatic CH | |

| ~118 | C-COOCH₃ | Quaternary carbon |

| ~53 | OCH₃ | Methyl carbon |

Expert Interpretation: The carbon directly attached to the highly electronegative fluorine atom (C-2) exhibits a characteristically large one-bond coupling constant (¹JCF), making its assignment unambiguous. The other aromatic carbons show smaller couplings (²JCF, ³JCF, ⁴JCF), which decrease with distance. The downfield signal around 164 ppm is typical for an ester carbonyl carbon.

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[4]

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Reference |

| ~ -113 | CFCl₃ |

Expert Interpretation: The chemical shift for an aromatic fluorine is highly dependent on the electronic nature of the other ring substituents.[5] A value around -113 ppm (relative to CFCl₃) is consistent with a fluorine atom on an electron-deficient aromatic ring, such as the one in this molecule.[6] The signal would appear as a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 1730 - 1740 | Strong | C=O Stretch (Ester) |

| 1525 - 1535 | Strong | Asymmetric N-O Stretch (Nitro) |

| 1345 - 1355 | Strong | Symmetric N-O Stretch (Nitro) |

| 1200 - 1250 | Strong | C-O Stretch (Ester) & C-F Stretch |

| ~1620, ~1580 | Medium | C=C Stretch (Aromatic) |

| ~3100 | Weak | Aromatic C-H Stretch |

Expert Interpretation: The IR spectrum provides clear, self-validating evidence for the key functional groups. The strong absorption above 1700 cm⁻¹ is definitive for the ester carbonyl group. The two intense bands around 1530 cm⁻¹ and 1350 cm⁻¹ are the classic signature of a conjugated nitro group. The presence of a strong band in the 1200-1250 cm⁻¹ region confirms the C-F and C-O single bonds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering direct confirmation of its elemental composition and structural motifs.[8]

Table 5: Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Assignment |

| 199 | [M]⁺ (Molecular Ion) |

| 168 | [M - OCH₃]⁺ |

| 153 | [M - NO₂]⁺ |

Expert Interpretation: The molecular ion peak at m/z 199 confirms the molecular weight of the compound (199.14 g/mol ).[9] The fragmentation pattern is logical and consistent with the structure. The primary fragments observed correspond to the loss of the methoxy radical (-•OCH₃) from the ester, yielding a cation at m/z 168, and the loss of the nitro group (-•NO₂), resulting in a fragment at m/z 153.

Experimental Protocols & Workflow

The acquisition of high-quality spectral data relies on standardized, validated procedures.

Sources

- 1. chembk.com [chembk.com]

- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. researchgate.net [researchgate.net]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. colorado.edu [colorado.edu]

- 7. youtube.com [youtube.com]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-fluoro-5-nitrobenzoate

This guide provides an in-depth analysis of the key physical properties of Methyl 2-fluoro-5-nitrobenzoate (CAS No. 2965-22-2), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, chemists, and professionals in drug development, this document synthesizes available data with practical insights into the experimental determination of these properties, ensuring a robust understanding for laboratory applications.

Introduction to this compound

This compound, with the molecular formula C₈H₆FNO₄, is a substituted benzene derivative.[1][2] Its structure, featuring a fluorine atom and a nitro group on the aromatic ring, makes it a valuable building block in organic synthesis.[2] The presence of these functional groups significantly influences its physical and chemical properties, impacting its reactivity, solubility, and thermal behavior. An accurate understanding of its physical constants, such as melting and boiling points, is paramount for its effective use in synthetic protocols, purification procedures, and safety assessments.

Core Physical Properties

The physical characteristics of this compound are summarized below. It is crucial to note the variations in reported values across different suppliers and databases, which may arise from differences in sample purity or experimental conditions.

| Property | Reported Value | Source(s) |

| CAS Number | 2965-22-2 | [1][3] |

| Molecular Formula | C₈H₆FNO₄ | [1][2][3] |

| Molecular Weight | 199.14 g/mol | [1][3] |

| Appearance | Colorless crystal to white, yellow, or green powder | [1][2] |

| Melting Point | 47 - 51 °C or ~72-75 °C | [1][2] |

| Boiling Point | ~248 °C (at atmospheric pressure); 139 °C (at 1.5 mmHg) | [1][2] |

| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and ether | [2] |

The notable discrepancy in the reported melting point (47-51 °C versus 72-75 °C) highlights the importance of empirical verification in a laboratory setting.[1][2] Such variations can be attributed to the presence of impurities or different crystalline polymorphs. The boiling point is reported at both atmospheric and reduced pressure; the latter is a common practice for compounds that may decompose at higher temperatures.[1][2]

Experimental Determination of Physical Properties

To ensure the accuracy of physical data for critical applications, in-house determination is often necessary. The following section outlines standard protocols for measuring the melting and boiling points of this compound.

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range (typically <1 °C) is characteristic of a pure compound, while a broad range suggests the presence of impurities.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is typically observed as a range from the temperature at which the first liquid drop appears to the temperature at which the entire solid has melted.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and precise temperature measurement.

-

Heating Rate: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded as the melting range.

The following diagram illustrates the logical workflow for a robust melting point determination.

Caption: Workflow for Melting Point Determination and Purity Assessment.

For compounds like this compound, which have a high boiling point at atmospheric pressure, determination under reduced pressure is preferable to prevent thermal decomposition.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. By reducing the external pressure, the boiling point is lowered.

Methodology: Siwoloboff Method

-

Sample Preparation: A small amount of the liquid compound (if melted) or a solution in a high-boiling inert solvent is placed in a test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer and connected to a vacuum source with a manometer to measure the pressure.

-

Heating: The apparatus is heated gently in a heating bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Pressure Recording: The pressure at which this occurs is recorded from the manometer.

This method provides a reliable boiling point at a specific reduced pressure, which is critical for distillation-based purifications.

Conclusion

The physical properties of this compound, particularly its melting and boiling points, are fundamental to its application in scientific research and development. The discrepancies in reported values underscore the necessity for careful experimental verification. By employing standardized and self-validating protocols, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

- This compound - Introduction. ChemBK.

Sources

A Senior Application Scientist's Guide to the Solubility of Methyl 2-fluoro-5-nitrobenzoate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Data Sheet

In the landscape of drug discovery and organic synthesis, understanding the solubility of an intermediate like Methyl 2-fluoro-5-nitrobenzoate (CAS 2965-22-2) is not merely an academic exercise; it is a critical parameter that dictates the feasibility of reaction conditions, purification strategies, and ultimately, the efficiency of a synthetic campaign. This guide moves beyond simple data recitation. As direct, comprehensive solubility data for this specific molecule is not extensively published, we will instead establish a framework for understanding, predicting, and experimentally determining its solubility. This document provides the theoretical underpinnings, a practical solvent selection strategy, and a robust experimental protocol to empower researchers to generate their own high-quality solubility data.

This compound is a key building block in medicinal chemistry, often used in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an aromatic ring substituted with a fluorine atom, a nitro group, and a methyl ester, presents a unique combination of polar and non-polar characteristics that govern its interaction with various solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is our starting point, stating that solutes dissolve best in solvents with similar polarity.[2][3] To apply this, we must first dissect the structure of this compound.

-

Aromatic Ring: The benzene core is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents like toluene or hexanes through van der Waals forces.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This functionality suggests potential solubility in moderately polar solvents like ethyl acetate or acetone.[4]

-

Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing, significantly increasing the molecule's overall polarity and making it a hydrogen bond acceptor.

-

Fluoro Group (-F): As the most electronegative element, fluorine is a weak hydrogen bond acceptor but its primary effect is inductive, influencing the electron distribution of the entire ring.

Given this combination of functional groups, we can predict that this compound will exhibit poor solubility in highly non-polar solvents (e.g., hexane) and also in highly polar, protic solvents like water (unless an acid-base reaction occurs).[5] Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions.

The following diagram illustrates the relationship between the solute's functional groups and solvent properties, which forms the basis of our predictive model.

Caption: Relationship between solute structure, solvent properties, and solubility.

Strategic Solvent Selection

A systematic approach to solvent selection is crucial for efficiency. The following table provides a curated list of common organic solvents, categorized by polarity, along with their properties and a predicted solubility rating for this compound. This serves as a starting point for experimental validation.

| Solvent Name | Class | Polarity Index | Boiling Point (°C) | Predicted Solubility | Rationale / Field Notes |

| n-Hexane | Non-polar | 0.1 | 69 | Low | Lacks polar groups to interact with the ester and nitro functionalities.[6] |

| Toluene | Non-polar (Aromatic) | 2.4 | 111 | Low to Medium | Aromatic ring allows for π-π stacking, but polarity is low. May be useful for reactions at elevated temperatures.[6] |

| Diethyl Ether | Polar Aprotic | 2.8 | 35 | Medium | Moderate polarity and ether oxygen can act as H-bond acceptor. Low boiling point can be a drawback.[6] |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | High | Good balance of polarity to dissolve the molecule without strong solvation shells. Often a good starting point.[7] |

| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | High | Ester functionality can interact favorably. A versatile and commonly used solvent for compounds of moderate polarity.[4] |

| Acetone | Polar Aprotic | 5.1 | 56 | High | Strong dipole moment makes it an excellent solvent for polar compounds.[4] Similar isomer Methyl 5-fluoro-2-nitrobenzoate is soluble in acetone.[5] |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Medium to High | Highly polar, may be a very effective solvent. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | High | Highly polar, excellent solvent but high boiling point makes removal difficult. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | High | Very strong solvent for a wide range of compounds.[5] Often used to create stock solutions for biological screening. |

| Methanol | Polar Protic | 5.1 | 65 | Medium | Can act as H-bond donor and acceptor. Solubility of the target is noted in methanol.[8] |

| Ethanol | Polar Protic | 4.3 | 78 | Medium | General purpose polar protic solvent.[7] It is a good choice for compounds with moderate polarity.[6] |

| Water | Polar Protic | 10.2 | 100 | Very Low | Highly polar nature and strong hydrogen-bonding network will not favorably solvate the largely organic structure.[5] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to quantification, the gold-standard shake-flask method (based on OECD Guideline 105) should be employed.[9] This method determines the saturation mass concentration of a substance in a solvent at a given temperature.[10]

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)[1]

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial (a common mistake is not adding enough solid to ensure equilibrium with the solid phase).

-

Add a known volume (e.g., 2 mL) of the chosen solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 ± 0.5 °C).

-

Equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached. A preliminary test can determine the time necessary to achieve saturation.[9] Scientist's Note: For some compounds, 48-72 hours may be necessary. Visual confirmation of excess solid remaining after the equilibration period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: This step is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

-

Precisely dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC method suitable for quantifying the analyte.[11]

-

Column: A C18 column is a robust starting point for small molecules of this type.[12]

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Detection: Monitor at a wavelength where the analyte has a strong UV absorbance (determined by a UV scan).

-

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the test solvent.

-

Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted, filtered samples.

-

Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted (saturated) solution, accounting for the dilution factor.

-

The following workflow diagram visualizes the entire experimental process.

Caption: Experimental workflow for thermodynamic solubility determination.

Data Interpretation and Application

The quantitative solubility data you generate is actionable intelligence. A solubility profile across various solvents informs critical decisions:

-

Reaction Chemistry: Choosing a solvent where reactants are soluble but the product is sparingly soluble can drive reactions to completion and simplify purification via precipitation.

-

Crystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13] A mixed-solvent system, using a "soluble solvent" and an "insoluble solvent," can also be developed from this data.[13]

-

Formulation: For drug development, understanding solubility in biocompatible solvents or solvent systems is the first step toward creating a viable formulation for preclinical studies.

By following the principles and protocols outlined in this guide, researchers can confidently determine and apply the solubility characteristics of this compound, ensuring a more rational and efficient path in their scientific endeavors.

References

- ChemBK. (2024). This compound - Introduction.

- Rowan Scientific. (n.d.). Predicting Solubility.

- Cole, D. J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Al-Barakati, A. A., & Al-Qurashi, A. A. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central.

- Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- OECD iLibrary. (n.d.). Test No. 105: Water Solubility.

- Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (This source could not be fully verified but provides context on general solubility testing).

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.

- SciSpace. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.

- Quora. (2018). How to choose a solvent for crystallization of an organic compound.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.

- Neta Scientific. (n.d.). This compound.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules.

- Waters Corporation. (2021). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube.

- Aapptec Peptides. (n.d.). Organic Small Molecule HPLC Columns; C-18 columns.

- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.

Sources

- 1. netascientific.com [netascientific.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Khan Academy [khanacademy.org]

- 4. quora.com [quora.com]

- 5. Methyl 5-fluoro-2-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chembk.com [chembk.com]

- 8. 2965-22-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Strategic Reactivity of Fluorine in Methyl 2-fluoro-5-nitrobenzoate: A Technical Guide for Synthetic Chemists

Abstract

Methyl 2-fluoro-5-nitrobenzoate is a versatile building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its utility stems from the highly activated nature of the C-F bond, primed for nucleophilic aromatic substitution (SNAr). This in-depth technical guide provides a comprehensive exploration of the reactivity of the fluorine atom in this molecule. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its derivatization, and present quantitative data to inform synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: The Unique Electronic Landscape of this compound

This compound is a crystalline solid with the chemical formula C₈H₆FNO₄.[1] It is a commonly used intermediate in organic synthesis due to the strategic placement of its functional groups, which create a highly reactive center for nucleophilic attack.[1] The key to its reactivity lies in the synergistic electron-withdrawing effects of the nitro group (-NO₂) and the methyl ester group (-COOCH₃) on the aromatic ring.

The nitro group, positioned para to the fluorine atom, is a powerful electron-withdrawing group through both resonance and inductive effects. This polarization of the aromatic ring renders the carbon atom attached to the fluorine atom (the ipso-carbon) highly electrophilic and susceptible to attack by nucleophiles. The methyl ester group, located ortho to the fluorine, further contributes to this electron deficiency through its inductive effect. This electronic arrangement is pivotal for facilitating the addition-elimination mechanism characteristic of SNAr reactions.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound

The displacement of the fluorine atom in this compound proceeds via a well-established two-step addition-elimination mechanism.[2][3] This pathway is distinct from SN1 and SN2 reactions observed in aliphatic systems.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily disrupted in this intermediate. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization is a key stabilizing factor for the intermediate and is a primary reason for the high reactivity of the substrate.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This elimination step is typically fast, and the overall rate of the reaction is governed by the initial nucleophilic attack and the stability of the Meisenheimer complex. Fluorine's high electronegativity makes it a good leaving group in SNAr reactions, further facilitating the forward reaction.

Experimental Protocols for SNAr Reactions

The following protocols are representative examples for the displacement of the fluorine atom in this compound with various nucleophiles. These protocols are based on established procedures for similar activated aromatic systems and can be adapted as a starting point for specific synthetic targets.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is a common method for the synthesis of substituted anilines, which are valuable precursors in medicinal chemistry.

Protocol 1: Synthesis of Methyl 2-(Alkylamino)-5-nitrobenzoate

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.2 - 2.0 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask, add this compound and the chosen solvent (DMF or DMSO).

-

Add the amine and the base (K₂CO₃ or Et₃N).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reaction with Thiol Nucleophiles

The reaction with thiols provides access to aryl sulfides, which are important structural motifs in various biologically active compounds.

Protocol 2: Synthesis of Methyl 2-(Arylthio/Alkylthio)-5-nitrobenzoate

-

Materials:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Sodium hydride (NaH) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF or DMF.

-

Cool the suspension to 0 °C and slowly add a solution of the thiol in the same anhydrous solvent.

-

Stir the mixture at 0 °C for 20-30 minutes to form the thiolate.

-

Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

-

Reaction with Alkoxide/Phenoxide Nucleophiles

The displacement of fluorine with alkoxides or phenoxides is a straightforward method for the synthesis of aryl ethers.

Protocol 3: Synthesis of Methyl 2-Alkoxy/Phenoxy-5-nitrobenzoate

-

Materials:

-

This compound (1.0 eq)

-

Alcohol or phenol (1.5 eq)

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous THF or DMF.

-

Add NaH or t-BuOK portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

-

Quantitative Data and Reaction Outcomes

The efficiency of SNAr reactions on this compound is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the reaction temperature. The following table summarizes typical reaction conditions and expected outcomes for the SNAr of activated fluoro-nitroaromatic systems, which can be extrapolated to this compound.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Piperidine | K₂CO₃ | DMSO | 80 | >90 |

| Morpholine | K₂CO₃ | DMSO | 80 | >90 |

| Benzylamine | Et₃N | DMF | 60 | 85-95 |

| Thiophenol | NaH | THF | rt | >90 |

| Sodium Methoxide | - | Methanol | Reflux | >95 |

| Phenol | K₂CO₃ | DMF | 100 | 80-90 |

Note: The yields provided are typical for SNAr reactions on activated nitroarenes and may vary for this specific substrate.

Spectroscopic Characterization of Products

The successful substitution of the fluorine atom can be confirmed by various spectroscopic techniques.

-

¹H NMR Spectroscopy: The disappearance of the fluorine coupling in the aromatic region and the appearance of new signals corresponding to the incorporated nucleophile are indicative of a successful reaction. For example, in the case of an amine substitution, the appearance of a new N-H proton signal and signals for the alkyl/aryl groups of the amine would be observed.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a significant upfield shift for the ipso-carbon (C2) upon substitution of the highly electronegative fluorine atom. New signals corresponding to the carbon atoms of the nucleophile will also be present.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the substituted product.

Conclusion

This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution. The strong electron-withdrawing capabilities of the nitro and methyl ester groups render the fluorine atom exceptionally labile, allowing for its efficient displacement by a wide range of nucleophiles under relatively mild conditions. This technical guide has provided a detailed overview of the mechanistic principles governing its reactivity, along with practical experimental protocols and expected outcomes. By understanding and applying the concepts outlined herein, researchers can effectively utilize this compound as a versatile building block for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science.

References

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- ChemBK. (2024).

- PubChem. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Electron-withdrawing Effects in Methyl 2-fluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects observed in methyl 2-fluoro-5-nitrobenzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] We will dissect the synergistic interplay of the ortho-fluoro and meta-nitro substituents, quantifying their impact on the electronic environment of the aromatic ring and the reactivity of the methyl ester functionality. This guide integrates theoretical principles with practical, field-proven experimental protocols, offering researchers a robust framework for understanding and manipulating the chemical properties of this important molecule.

Introduction: The Significance of Electron-Withdrawing Groups in Molecular Design

In the realm of medicinal chemistry and materials science, the ability to fine-tune the electronic properties of a molecule is paramount. Electron-withdrawing groups (EWGs) are instrumental in this regard, serving as molecular architects that can profoundly alter reactivity, stability, and bioavailability.[2] By drawing electron density away from a particular region of a molecule, EWGs can enhance electrophilicity, increase acidity, and influence reaction pathways.[3] The strategic placement of EWGs on an aromatic ring can deactivate it towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, a crucial consideration in the synthesis of complex molecular scaffolds.[4][5]

This compound is a compelling case study in the combined power of multiple EWGs. The presence of a strongly electronegative fluorine atom ortho to the methyl ester and a potent nitro group in the meta position creates a unique electronic landscape that dictates its chemical behavior. Understanding these effects is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting potential side reactions, and designing novel derivatives with tailored properties.

The Electronic Architecture of this compound: A Tale of Two Substituents

The electron-withdrawing character of this compound is a result of the combined inductive and resonance effects of its fluoro and nitro substituents.

The Duality of the Fluoro Substituent: Inductive Withdrawal vs. Resonance Donation

The fluorine atom at the C2 position is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, drawing electron density away from the aromatic ring.[6] However, the fluorine atom also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect).[6] This resonance donation is most effective at the ortho and para positions. In the case of the fluoro group, the inductive effect is generally considered to be stronger than its resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[5][7]

The Unambiguous Power of the Nitro Group

The nitro group at the C5 position is a powerful EWG, acting through both a strong inductive effect (-I) and a pronounced resonance effect (-M or -R).[8] The nitrogen atom of the nitro group bears a formal positive charge, which strongly attracts electrons from the benzene ring. Furthermore, the π-system of the nitro group can delocalize the electron density of the ring through resonance, further depleting the ring of electrons.

Synergistic Effects and Quantitative Analysis with Hammett Constants

The combined influence of the ortho-fluoro and meta-nitro groups results in a significantly electron-deficient aromatic ring. The directing effects of these groups in electrophilic aromatic substitution are antagonistic; the fluoro group is an ortho, para-director, while the nitro group is a meta-director.[3]

To quantify the electron-withdrawing strength of these substituents, we can turn to Hammett substituent constants (σ). These empirically derived values provide a measure of the electronic influence of a substituent on the reactivity of a benzene ring.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -F | +0.06 | +0.34 |

| -NO₂ | +0.78 | +0.71 |

Data sourced from established literature.

The positive values of these constants confirm the electron-withdrawing nature of both groups. The large positive values for the nitro group highlight its potent electron-withdrawing capacity.

Diagram: Electronic Effects in this compound

Caption: A diagram illustrating the inductive and resonance effects of the fluoro and nitro substituents on the benzene ring.

Experimental Section: Synthesis and Reactivity

The profound electron-withdrawing effects in this compound can be both harnessed in its synthesis and demonstrated through its reactivity. The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration of 2-fluorobenzoic acid followed by esterification.[1] An alternative route involves the oxidation of 2-fluoro-5-nitrotoluene followed by esterification. The following protocol details the nitration and subsequent esterification method.

Diagram: Synthetic Workflow

Caption: A workflow diagram for the synthesis of this compound.

Step-by-Step Protocol:

-

Nitration of 2-Fluorobenzoic Acid:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 2-fluorobenzoic acid in portions, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated 2-fluoro-5-nitrobenzoic acid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

-

-

Esterification of 2-Fluoro-5-nitrobenzoic Acid:

-

In a round-bottom flask, dissolve the dried 2-fluoro-5-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[1]

-

Kinetic Study of Alkaline Hydrolysis

The electron-withdrawing groups in this compound render the carbonyl carbon of the ester highly electrophilic and thus more susceptible to nucleophilic attack. This can be demonstrated by studying the kinetics of its alkaline hydrolysis. The rate of this second-order reaction can be conveniently monitored by UV-Vis spectrophotometry or by titration of the unreacted base.

Self-Validating Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of dioxane and water to ensure solubility).

-

Prepare a standardized solution of sodium hydroxide in water.

-

-

Kinetic Run:

-

Equilibrate both solutions to a constant temperature in a water bath.

-

Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a standard acid solution.

-

Back-titrate the unreacted acid with a standardized sodium hydroxide solution using a suitable indicator.

-

Alternatively, monitor the disappearance of the ester or the appearance of the carboxylate product using UV-Vis spectrophotometry by observing the change in absorbance at a predetermined wavelength.

-

-

Data Analysis:

-

Calculate the concentration of the ester at each time point.

-

Plot 1/[Ester] versus time. A linear plot will confirm that the reaction is second-order.

-

The slope of the line will be equal to the rate constant, k.

-

The enhanced rate of hydrolysis compared to methyl benzoate under the same conditions serves as a direct measure of the electron-withdrawing effects of the fluoro and nitro substituents.

-

Spectroscopic and Computational Characterization

A thorough characterization of this compound is essential for confirming its identity and purity. Due to the limited availability of specific experimental spectra in the searched literature, the following data is predicted based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The strong deshielding effect of the nitro and fluoro groups will shift these protons downfield.[9][10] The proton ortho to the nitro group (H6) is expected to be the most deshielded. The proton between the fluoro and nitro groups (H3) will also be significantly deshielded. The proton para to the nitro group (H4) will be the least deshielded of the aromatic protons. The methyl group of the ester will appear as a singlet in the upfield region.

-

¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals. The carbonyl carbon of the ester will be significantly downfield. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the nitro group (C5) and the carbon attached to the fluorine (C2) being the most deshielded due to the direct attachment of the electronegative groups.[11]

Predicted Spectroscopic Data:

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.9 | s | - |

| H-3 | ~7.5 | dd | JHF ≈ 8-10, JHH ≈ 3 |

| H-4 | ~8.3 | ddd | JHH ≈ 9, JHF ≈ 4, JHH ≈ 3 |

| H-6 | ~8.5 | dd | JHH ≈ 9, JHF ≈ 3 |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |

| -OCH₃ | ~53 |

| Aromatic C-H | 115-135 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-CO₂Me | ~125 |

| C=O | ~164 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[12][13]

Predicted IR Data:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1730-1740 |

| NO₂ | Asymmetric Stretch | 1520-1540 |

| NO₂ | Symmetric Stretch | 1340-1360 |

| C-O (ester) | Stretch | 1250-1280 |

| C-F | Stretch | 1200-1250 |

| Aromatic C=C | Stretch | ~1600, ~1480 |

| Aromatic C-H | Stretch | 3000-3100 |

Computational Analysis: Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map provides a powerful visualization of the electron density distribution within a molecule. For this compound, the MEP map would clearly illustrate the electron-deficient nature of the aromatic ring.

Representative MEP Map Description:

An MEP map would show a significant region of positive electrostatic potential (typically colored blue) over the aromatic ring, indicating its electrophilic character. The most positive regions would be concentrated near the hydrogen atoms. Conversely, regions of negative electrostatic potential (typically colored red) would be localized on the oxygen atoms of the nitro and ester groups, and to a lesser extent, on the fluorine atom, reflecting their high electron density. This visualization provides an intuitive understanding of where nucleophilic and electrophilic attacks are most likely to occur.

Conclusion

The electron-withdrawing effects in this compound are a powerful demonstration of how multiple substituents can synergistically tailor the electronic properties of an aromatic system. The potent inductive and resonance effects of the ortho-fluoro and meta-nitro groups create a highly electron-deficient benzene ring and activate the methyl ester towards nucleophilic attack. This in-depth guide has provided a theoretical framework for understanding these effects, quantified by Hammett constants, and has outlined practical, self-validating experimental protocols for the synthesis and reactivity analysis of this important chemical intermediate. For researchers in drug development and materials science, a thorough grasp of these principles is essential for the rational design and synthesis of novel molecules with desired functionalities.

References

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange.

- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange.

- Methyl 3-nitrobenzoate (3g) and Methyl 3-fluorobenzoate (3f) 1H and 13C NMR data. The Royal Society of Chemistry.

- 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.

- Short Summary of 1H-NMR Interpretation.

- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database.

- This compound. ChemBK.

- (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing.

- (PDF) Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. ResearchGate.

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.

- Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube.

- Methyl 2-chloro-5-nitrobenzoate. PubChem.

- 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.

- 16.4 Substituent Effects in Electrophilic Substitutions. OpenStax.

- Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate.

- Table of Characteristic IR Absorptions.

- The kinetics of the acid and alkaline hydrolysis of methyl fluoride in water. Scilit.

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sciencing.com [sciencing.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

The Strategic Application of Methyl 2-fluoro-5-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Architect's Choice in Drug Discovery

In the intricate world of medicinal chemistry, the selection of a starting material is akin to an architect choosing the cornerstone of a monumental structure. It is a decision that dictates the feasibility of the synthetic route, influences the biological activity of the final compound, and ultimately determines the success of a drug discovery program. Methyl 2-fluoro-5-nitrobenzoate, a seemingly simple aromatic compound, has emerged as a cornerstone of significant importance. Its unique trifecta of functional groups—a reactive fluorine atom, a versatile nitro group, and a modifiable methyl ester—renders it a powerful building block for the synthesis of a diverse array of complex, biologically active molecules. This guide provides an in-depth technical exploration of the strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthetic Accessibility

This compound is a crystalline solid with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 47-51 °C | |

| CAS Number | 2965-22-2 |

The synthesis of this compound is typically achieved through a two-step process starting from 2-fluorobenzoic acid. The first step involves the nitration of 2-fluorobenzoic acid to yield 2-fluoro-5-nitrobenzoic acid, which is subsequently esterified with methanol in the presence of an acid catalyst to afford the final product.[1]

The Cornerstone of Versatility: Key Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. The electron-withdrawing nature of the nitro group and the methyl ester activates the fluorine atom for nucleophilic aromatic substitution (SₙAr), while the nitro group itself can be readily reduced to an amine, opening up a vast landscape of further chemical modifications. The methyl ester provides a handle for hydrolysis or amidation to introduce additional diversity.

Nucleophilic Aromatic Substitution (SₙAr): A Gateway to Molecular Complexity

The fluorine atom at the 2-position of this compound is highly activated towards SₙAr by the para-nitro group and the ortho-methyl ester. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alcohols, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

Mechanism and Rationale: The SₙAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring, driving the reaction to completion. The choice of a fluorine atom as the leaving group is strategic; while the C-F bond is strong, the high electronegativity of fluorine makes the attached carbon highly electrophilic and facilitates the initial nucleophilic attack, often leading to cleaner and more efficient reactions compared to other halogens.

Experimental Protocol: General Procedure for SₙAr with an Amine

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted product.

Reduction of the Nitro Group: Unveiling the Amino Functionality

The nitro group of this compound serves as a masked amino group. Its reduction to an aniline derivative is a pivotal transformation that opens up a plethora of synthetic possibilities, including amide bond formation, diazotization reactions, and the construction of various heterocyclic systems.

Common Reduction Methodologies:

-

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent can vary, with methanol or ethanol being common. This method is often preferred due to the mild reaction conditions and the generation of water as the only byproduct.

-

Metal-Mediated Reductions: Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or iron powder in acetic acid, are also effective for the reduction of nitroarenes. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule.

Applications in the Synthesis of Therapeutic Agents

The true value of this compound is realized in its application as a key building block in the synthesis of a wide range of therapeutic agents. Its structural motifs are found in drugs targeting various diseases, from cancer to infectious diseases.

A Key Precursor for PARP Inhibitors: The Case of Rucaparib

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations. The PARP inhibitor Rucaparib, approved for the treatment of ovarian cancer, is a prime example of a complex molecule whose synthesis can be traced back to a derivative of the 2-fluoro-5-nitrobenzoate scaffold. A closely related analog, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a key intermediate in a reported synthesis of Rucaparib.[2] This highlights the utility of this class of building blocks in constructing the complex tricyclic core of such inhibitors.

The synthesis of a key indole intermediate for Rucaparib involves the condensation of methyl 5-fluoro-2-methyl-3-nitrobenzoate with DMF dimethylacetal, followed by reductive cyclization.[2] This demonstrates the strategic use of the nitro group as a precursor to the indole ring system.

Scaffolding for Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy. The 2-fluoro-5-nitrobenzoate scaffold provides a versatile platform for the synthesis of various kinase inhibitor frameworks. The SₙAr reaction allows for the introduction of different amine-containing heterocycles that can interact with the hinge region of the kinase active site, a common binding motif for this class of drugs. Following the SₙAr reaction, the reduction of the nitro group and subsequent chemical modifications can be used to build out the rest of the inhibitor molecule, targeting other key regions of the enzyme.

Building Blocks for Antimicrobial and Antiparasitic Agents

The presence of a nitroaromatic moiety is a well-known feature in a number of antimicrobial and antiparasitic drugs. The nitro group can be bioreduced in anaerobic bacteria and protozoa to generate reactive nitrogen species that are toxic to the microorganisms. This compound can serve as a starting point for the synthesis of novel nitroaromatic compounds with potential antimicrobial or antiparasitic activity. For example, derivatives of 5-aryl-1-methyl-4-nitroimidazoles have shown promising antiparasitic activity.[3]

The Fluorine Advantage: Impact on Medicinal Chemistry Properties

The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacokinetic and pharmacodynamic properties.[4] The fluorine atom in this compound imparts several potential advantages to the resulting drug candidates.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to increased metabolic stability, a longer half-life, and improved bioavailability of the drug.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity and potency of the drug.

-

Modulation of Physicochemical Properties: The introduction of fluorine can modulate the lipophilicity and pKa of a molecule, which can in turn affect its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While direct experimental ADME/Tox data for this compound derivatives are not extensively available in the public domain, in silico prediction tools are commonly used in the early stages of drug discovery to assess these properties.[3][5][6][7]

Conclusion and Future Perspectives